(2S,3R)-3-Hydroxynorvaline
Overview
Description
(2S,3R)-3-Hydroxynorvaline is a non-proteinogenic amino acid that has garnered interest due to its unique stereochemistry and potential applications in various fields. This compound is characterized by the presence of a hydroxyl group at the third carbon of the norvaline backbone, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Hydroxynorvaline typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to achieve the desired configuration. For instance, the enantioselective reduction of keto acids or the use of chiral pool synthesis from naturally occurring amino acids can be employed .
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their scalability and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: (2S,3R)-3-Hydroxynorvaline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-ketonorvaline, while reduction can regenerate the original hydroxyl compound .
Scientific Research Applications
(2S,3R)-3-Hydroxynorvaline has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a tool to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (2S,3R)-3-Hydroxynorvaline exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by mimicking the natural substrate and binding to the active site. This interaction can disrupt normal enzyme function and lead to various biological effects .
Comparison with Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-3-Alkylglutamates
- (2S,3R)-3-Alkenylglutamates
Comparison: (2S,3R)-3-Hydroxynorvaline is unique due to the presence of the hydroxyl group at the third carbon, which distinguishes it from other similar compounds like (2S,3R)-3-Methylglutamate that have different substituents at the same position.
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJIYCMHMKTPB-DMTCNVIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449498 | |
Record name | (2S,3R)-3-HYDROXYNORVALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10148-67-1 | |
Record name | (2S,3R)-3-HYDROXYNORVALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of (2S,3R)-3-Hydroxynorvaline into the MUC1 glycopeptide impact its interaction with anti-MUC1 antibodies?
A: Replacing threonine with this compound in the MUC1 glycopeptide enhances its binding affinity to anti-MUC1 antibodies []. This is attributed to the additional methylene group in the this compound side chain, which strengthens a CH/π interaction within the antigen-antibody complex []. Although an enthalpy-entropy trade-off exists, the enhanced interaction leads to a slightly higher binding affinity compared to the natural threonine-containing counterpart [].
Q2: What is the significance of the conformational dynamics of the this compound containing glycopeptide in its function as a vaccine candidate?
A: Conformational analysis in water revealed that the this compound containing glycopeptide exhibits similar conformational flexibility to the natural threonine-containing variant []. This similarity is crucial because it allows the synthetic antigen to effectively mimic the natural antigen's behavior in solution []. This mimicry is essential for stimulating a robust and specific anti-MUC1 immune response [].
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